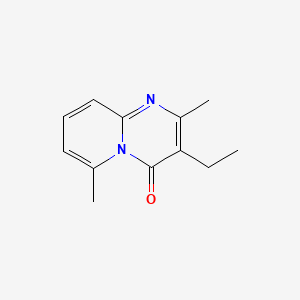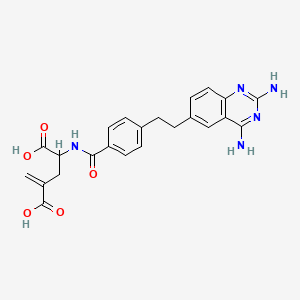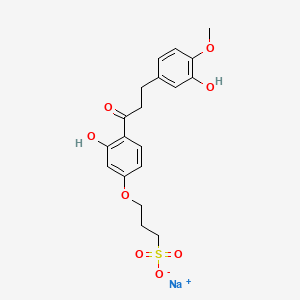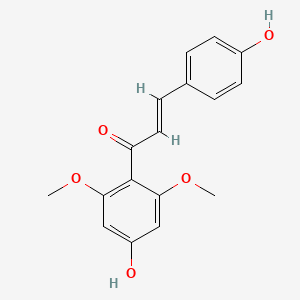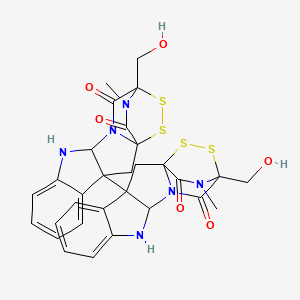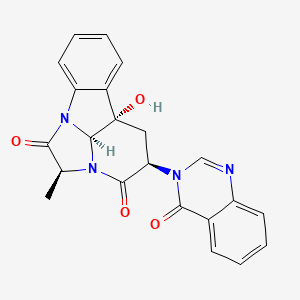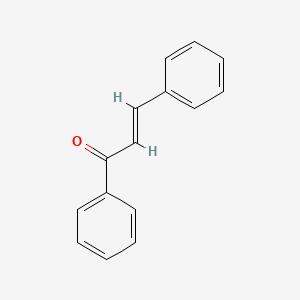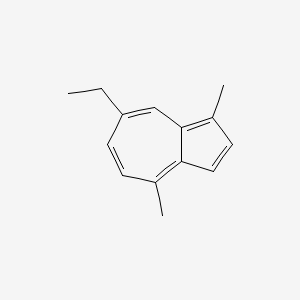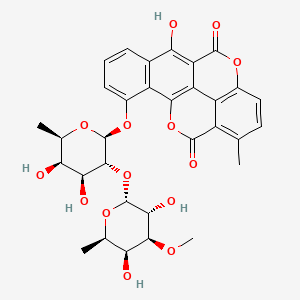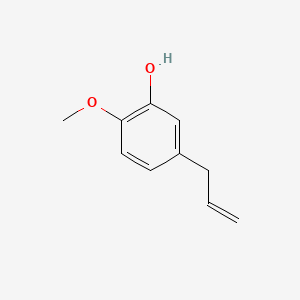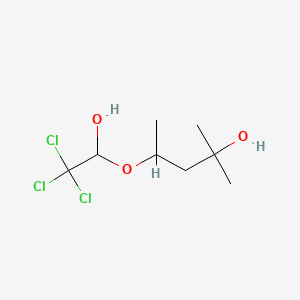
Chloralodol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloralodol is a tertiary alcohol.
Chlorhexadol is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.
Chlorhexadol is a sedative and hypnotic which is regulated in the United States as a Schedule III controlled substance. It is a derivative of chloral hydrate.
Wissenschaftliche Forschungsanwendungen
Chloralodol in Cardiovascular Research
Chloralodol has been used in cardiovascular research, particularly in animal studies. It's noted for potentially interacting with alpha-adrenergic receptors. For example, a study found that chloralose, a related compound, altered systemic arterial pressure and heart rate responses in lambs, suggesting an interaction with alpha-receptors (Covert, Drummond, & Gimotty, 1988). Furthermore, chloralose's impact on oxygen metabolism and catecholamine secretion has been investigated, highlighting its influence on cardiorespiratory reflexes in animal studies (Covert et al., 1992).
Chloralodol in Anesthetic Research
Chloralodol, particularly α-chloralose, is used as an anesthetic in physiological research due to its relatively minimal suppression of central nervous system functions compared to other anesthetics. It has been used in neurophysiologic studies, although its effects on neuron activity in specific brain regions have been noted (Collins, Kawahara, Homma, & Kitahata, 1983). Another study highlighted chloralose as a safe anesthetic for longitudinal studies in animals, without causing significant toxicity (Grad, Witten, Quan, McKelvie, & Lemen, 1988).
Chloralodol in Environmental and Toxicological Studies
Chloralodol-related compounds, such as chlorothalonil, have been studied for their environmental impact and toxicity. For example, chlorothalonil's oxidative stress effects on estuarine animals were evaluated, showing its potential harmful effects on aquatic life (Barreto et al., 2018). Additionally, the genotoxic potential of chlorothalonil drift from agricultural fields was assessed, providing insights into its environmental risks (Garron et al., 2012).
Eigenschaften
CAS-Nummer |
3563-58-4 |
|---|---|
Produktname |
Chloralodol |
Molekularformel |
C8H15Cl3O3 |
Molekulargewicht |
265.6 g/mol |
IUPAC-Name |
2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)pentan-2-ol |
InChI |
InChI=1S/C8H15Cl3O3/c1-5(4-7(2,3)13)14-6(12)8(9,10)11/h5-6,12-13H,4H2,1-3H3 |
InChI-Schlüssel |
QVFWZNCVPCJQOP-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)O)OC(C(Cl)(Cl)Cl)O |
Kanonische SMILES |
CC(CC(C)(C)O)OC(C(Cl)(Cl)Cl)O |
Aussehen |
Solid powder |
Siedepunkt |
304.7°Cat760mmHg |
melting_point |
103 °C 103.0 °C |
Andere CAS-Nummern |
3563-58-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Chloralodol; Chloralodolum; Chlorhexadol; Lora; Mecoral |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



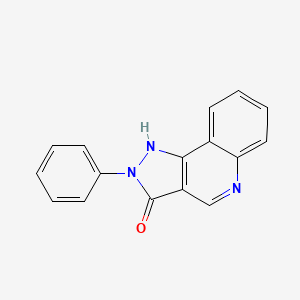
![(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile](/img/structure/B1668553.png)
